(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzothiazole core, a sulfonyl azepane group, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-methoxyethyl chloride under basic conditions.
Sulfonylation: The azepane ring is introduced via sulfonylation using azepane-1-sulfonyl chloride.
Final Coupling: The final step involves coupling the sulfonylated azepane with the methoxyethyl-substituted benzothiazole using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzothiazole core can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Methoxyethyl benzothiazole carboxylic acid.
Reduction: Sulfide derivatives of the original compound.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential anti-cancer and anti-inflammatory properties. Its interactions with specific enzymes and receptors are of particular interest for developing new treatments.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with enzyme active sites, while the sulfonyl azepane group can form hydrogen bonds with receptor sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
3-(azepan-1-ylmethyl)-6-fluoro-1H-indole: This compound features an azepane group and is used in similar research applications.
Uniqueness
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of a benzothiazole core, a sulfonyl azepane group, and a methoxyethyl substituent
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-31-16-15-27-21-12-9-19(32-2)17-22(21)33-24(27)25-23(28)18-7-10-20(11-8-18)34(29,30)26-13-5-3-4-6-14-26/h7-12,17H,3-6,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWHIXCMUZOULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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